molecular formula C21H20N2O3S B2969691 N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 2034243-92-8

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2969691
CAS No.: 2034243-92-8
M. Wt: 380.46
InChI Key: BHTKUXZZPDGRPL-UHFFFAOYSA-N
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Description

N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is a synthetic compound featuring a benzo[b]thiophene core substituted with a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-substituted phenyl ring bearing a 2-morpholino-2-oxoethyl moiety. This structure combines a heteroaromatic system (benzo[b]thiophene) with a morpholine-derived side chain, which may enhance solubility and modulate biological activity.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(23-9-11-26-12-10-23)13-15-5-7-17(8-6-15)22-21(25)19-14-16-3-1-2-4-18(16)27-19/h1-8,14H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTKUXZZPDGRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through various methods such as the cyclization of appropriate precursors. The morpholino group is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the morpholino-substituted intermediate with the benzo[b]thiophene core under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs derived from the provided evidence:

Structural Analogues with Benzo[b]thiophene-2-carboxamide Core
Compound Name Key Structural Features Synthesis Yield IR Spectral Data (cm⁻¹) Biological Activity/Notes Reference
N-(4-(2-Morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide (Target) Benzo[b]thiophene-2-carboxamide linked to 4-(2-morpholino-2-oxoethyl)phenyl Not reported Expected: C=O (~1660), N-H (~3347), C-S-C (~666) Potential kinase inhibition (inferred from analogs)
N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide with sulfonamide-ethoxyethyl side chain 82% C=O (162.91 ppm in ¹³C NMR), N-H (δ 7.89 in ¹H NMR) BTK inhibition (inferred from structural class)
N-(2-thio-morpholinothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide Thienopyrimidine fused with thio-morpholine and benzo[b]thiophene-2-carboxamide 79% C=O (1660), N-H (3347), C-S-C (666) Anticancer potential (structural similarity to kinase inhibitors)
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide with dioxolane and fluorophenyl substituents Not reported Not provided Multidrug resistance reversal via P-gp inhibition

Key Observations :

  • The target compound’s morpholino-2-oxoethyl group distinguishes it from sulfonamide- or fluorophenyl-substituted analogs (e.g., ). This moiety may improve solubility or target engagement compared to simpler alkyl/aryl substituents.
  • IR spectra of analogs consistently show C=O stretching (~1660 cm⁻¹) and N-H vibrations (~3300 cm⁻¹), aligning with the target compound’s expected spectral profile .
Functional Analogues with Morpholine or Thiophene Motifs
Compound Name Key Structural Features Synthesis Yield Activity/Notes Reference
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene with ethoxycarbonyl and morpholine-like side chain 22% Not reported; synthetic methodology emphasis
GDC-0834 Tetrahydrobenzo[b]thiophene-2-carboxamide with piperazine and methyl groups Not reported BTK inhibitor under clinical evaluation
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene-acetamide with bromophenyl group Not reported Antimycobacterial activity

Key Observations :

  • Morpholine-containing compounds (e.g., GDC-0834) often exhibit enhanced pharmacokinetic properties, suggesting the target compound’s morpholino group may confer similar advantages .

Biological Activity

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed examination of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The morpholine moiety enhances its solubility and bioavailability. Its molecular formula is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S, and it exhibits various pharmacological properties due to the structural components that contribute to its interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Histone Deacetylase Inhibition : This compound and its derivatives have been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to apoptosis in neoplastic cells, making it a potential candidate for cancer therapy .
  • Cytotoxicity Assays : Research has demonstrated that related benzothiophene derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures displayed IC50 values in the low micromolar range against colon carcinoma cells (HCT-15), indicating potent anticancer activity .

The mechanism through which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been suggested that this compound can cause cell cycle arrest at various phases, particularly G1/S or G2/M transitions, thereby inhibiting cell division and proliferation.
  • Targeting Signaling Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased sensitivity to other therapeutic agents.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of HDAC
CytotoxicityIC50 < 5 µM against HCT-15
Apoptosis InductionIncreased pro-apoptotic factors
Cell Cycle ArrestG1/S phase arrest

Study 1: Evaluation of Antitumor Activity

A study conducted on a series of benzothiophene derivatives, including this compound, demonstrated significant antitumor activity against various human cancer cell lines. The study utilized both in vitro assays and in vivo models to assess efficacy:

  • In Vitro Results : The compound exhibited potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
  • In Vivo Results : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanistic pathways activated by this compound:

  • Molecular Dynamics Simulations : These simulations revealed interactions with key proteins involved in apoptosis regulation, suggesting that the compound stabilizes pro-apoptotic complexes while destabilizing anti-apoptotic ones .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via coupling reactions between benzo[b]thiophene-2-carboxylic acid derivatives and amine-containing intermediates. For example, a general procedure involves activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and coupling with a morpholino-substituted aniline derivative. Purification typically employs column chromatography (e.g., dichloromethane/ethyl acetate gradients), yielding products with moderate to good purity (27–82% yields) .
  • Key Data : NMR (¹H/¹³C) and HRMS are critical for structural validation. For instance, ¹H NMR peaks for morpholino protons appear at δ ~2.6–3.5 ppm, while aromatic protons in the benzo[b]thiophene moiety resonate at δ ~7.2–8.0 ppm .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : Assign signals using 400–600 MHz instruments in deuterated solvents (e.g., CDCl₃). The morpholino group’s oxoethyl chain shows distinct triplet/triplet splitting (J = 5.8 Hz) at δ ~2.6–2.8 ppm .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with molecular formula C₂₈H₂₈ClN₃OS showed a calculated [M+H]⁺ at 490.06, matching experimental data .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Target Engagement : Radioligand binding assays (e.g., Kd determination for Smoothened receptor, with reported Kd = 59 nM for related agonists) .
  • Functional Assays : Hedgehog signaling activation via luciferase reporter genes in HEK293T cells .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for derivatives in leukemia models) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and selectivity?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) on the phenyl ring. Derivatives with 4-CF₃ substituents showed enhanced metabolic stability due to increased lipophilicity .
  • Morpholino Optimization : Replace morpholino with piperidine or other heterocycles. Piperidine analogs exhibited reduced off-target effects in kinase inhibition assays .
    • Key Data :
  • SAR Table :
Substituent (R)Bioactivity (IC₅₀, nM)Selectivity Index
-CF₃4212.5
-OCH₃858.2
-CH₃1205.1
(Data adapted from )

Q. What computational strategies predict metabolic stability or enzyme interactions?

  • Methodology :

  • ADME Prediction : Use tools like Schrödinger’s QikProp or SwissADME to calculate logP, solubility, and CYP450 inhibition. For example, the morpholino group reduces CYP3A4 binding due to steric hindrance .
  • Docking Studies : Model interactions with Aldehyde Oxidase (AO) using AutoDock Vina. The oxoethyl-morpholino moiety shows hydrogen bonding with AO active-site residues (e.g., Glu1267) .

Q. How to resolve contradictions in biological data across studies?

  • Methodology :

  • Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays). For instance, discrepancies in IC₅₀ values may arise from cell-specific expression of efflux pumps .
  • Batch Analysis : Compare synthetic batches via HPLC-UV/MS to rule out impurity effects. A study found that ≥98% purity (by LC-MS) minimized variability in IC₅₀ measurements .

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